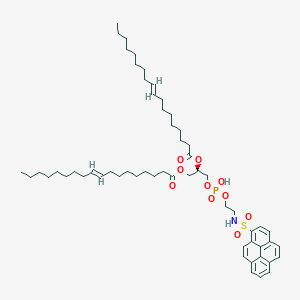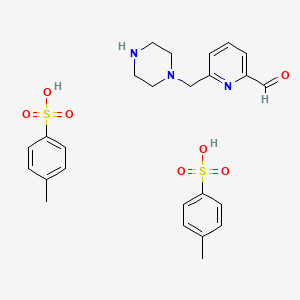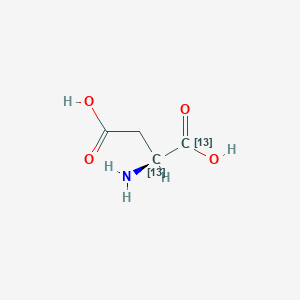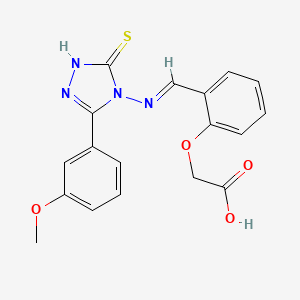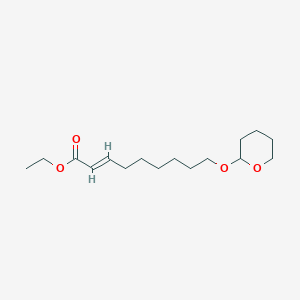
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is an organic compound that features a tetrahydropyranyl (THP) ether group. This compound is often used in organic synthesis due to its unique structural properties, which make it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate typically involves the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . This reaction is carried out in a solvent like dichloromethane at ambient temperature. The resulting THP ether is then subjected to further reactions to introduce the nonenoate group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The THP ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nonenoate group can be reduced to form saturated esters.
Substitution: The THP ether can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) is typical.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated esters.
Substitution: Parent alcohol and 5-hydroxypentanal.
Aplicaciones Científicas De Investigación
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is utilized in various scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules and natural products.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate involves the formation of a stable THP ether, which protects the alcohol group from unwanted reactions. The THP group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar THP ring structure.
2-(2-Propynyloxy)tetrahydro-2H-pyran: Another THP ether with an alkyne group.
3-Methyl-3-(2-tetrahydropyranyloxy)-1-propyne: A THP ether with a propyne group.
Uniqueness
Ethyl 9-(2-tetrahydropyranyloxy)-2-nonenoate is unique due to its combination of a THP ether and a nonenoate group, which provides both stability and reactivity. This dual functionality makes it a valuable intermediate in complex organic syntheses.
Propiedades
Fórmula molecular |
C16H28O4 |
|---|---|
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
ethyl (E)-9-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-2-18-15(17)11-7-5-3-4-6-9-13-19-16-12-8-10-14-20-16/h7,11,16H,2-6,8-10,12-14H2,1H3/b11-7+ |
Clave InChI |
AXXTXZDFSADIJE-YRNVUSSQSA-N |
SMILES isomérico |
CCOC(=O)/C=C/CCCCCCOC1CCCCO1 |
SMILES canónico |
CCOC(=O)C=CCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




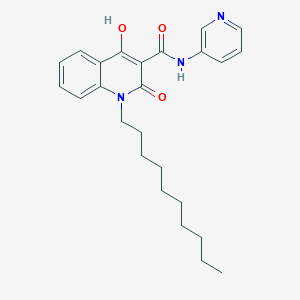

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)



